![molecular formula C14H16ClN3O B7848492 2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one](/img/structure/B7848492.png)
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
Preparation Methods
The preparation of 2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one involves several synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, including this compound. The preparation involves the degradation of starch by glucosyltransferase, resulting in the formation of cyclodextrins, which then include the target compound in their non-polar cavity .
Chemical Reactions Analysis
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly in the formation of inclusion complexes with cyclodextrins.
Biology: It is used in the study of biological processes and interactions, particularly in the formation of host-guest complexes with biological molecules.
Industry: It is used in the development of new materials and products, particularly in the formation of inclusion complexes with industrial compounds
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one involves the formation of inclusion complexes with cyclodextrins. Cyclodextrins have a non-polar cavity that can include various molecules, including this compound. This inclusion enhances the solubility, stability, and bioavailability of the target compound. The molecular targets and pathways involved in this process depend on the specific application and conditions .
Comparison with Similar Compounds
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one can be compared with other similar compounds, such as other cyclodextrin inclusion complexes. These compounds share similar properties and applications, but this compound is unique in its specific chemical structure and properties. Similar compounds include:
Cyclodextrin inclusion complexes: These compounds share similar properties and applications, but differ in their specific chemical structures and properties.
Other host-guest complexes: These compounds share similar properties and applications, but differ in their specific chemical structures and properties .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(2)12-7-13(19)18-14(17-12)16-8-10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKMUJWTCSOJRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
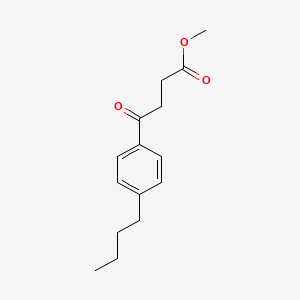
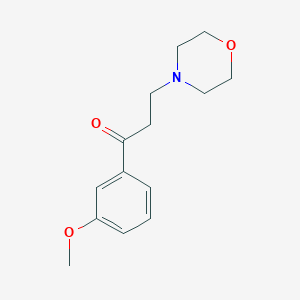
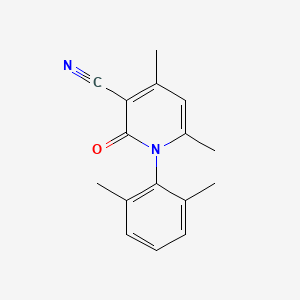
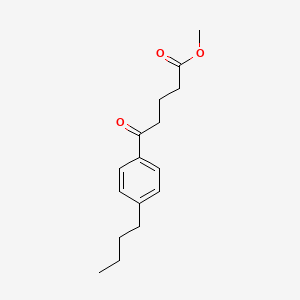
![(6-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848450.png)
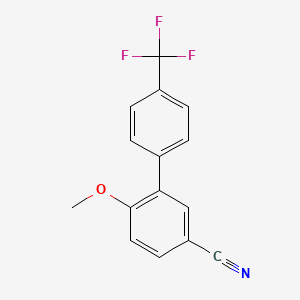
![6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7848465.png)
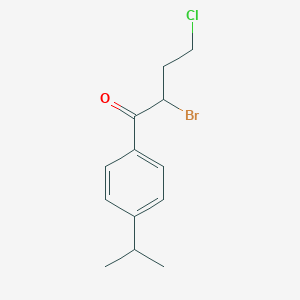
![2-[[2-(2-Chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7848479.png)
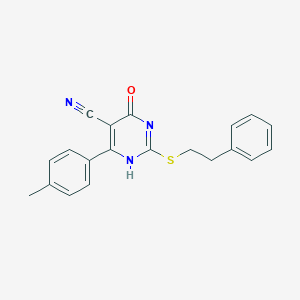
![methyl 5-[(1E)-(hydroxyimino)methyl]furan-2-carboxylate](/img/structure/B7848483.png)
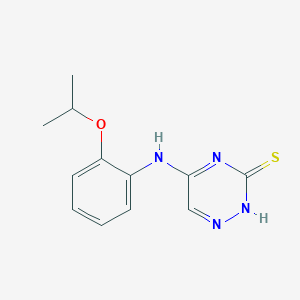
![5-Methyl-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7848511.png)
![2-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetonitrile](/img/structure/B7848516.png)
